(3R)-N-methyloxolane-3-sulfonamide
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Overview
Description
(3R)-N-methyloxolane-3-sulfonamide is a chiral sulfonamide compound with potential applications in various fields of chemistry and biology. The compound features an oxolane ring, which is a five-membered ring containing one oxygen atom, and a sulfonamide group, which consists of a sulfonyl functional group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-methyloxolane-3-sulfonamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the oxolane derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-methyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(3R)-N-methyloxolane-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-N-methyloxolane-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The oxolane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3R)-N-methyloxolane-3-sulfonamide: can be compared with other sulfonamide-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its chiral oxolane ring, which imparts specific stereochemical properties that can influence its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2648895-79-6 |
---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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